(Methylthio)acetonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

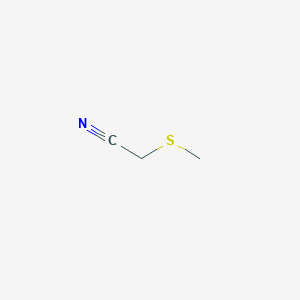

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGDBVSVFSVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188623 | |

| Record name | Methylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35120-10-6 | |

| Record name | 2-(Methylthio)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35120-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35120-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Methylthio)acetonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 35120-10-6

(Methylthio)acetonitrile , a versatile organosulfur compound, serves as a valuable building block in organic synthesis and holds potential for applications in drug discovery and development. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current understanding within the context of medicinal chemistry.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 35120-10-6 | [1][2] |

| Molecular Formula | C₃H₅NS | [2] |

| Molecular Weight | 87.14 g/mol | [2] |

| Boiling Point | 61-63 °C at 15 mmHg | |

| Density | 1.039 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.483 | |

| Flash Point | 154 °F | |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | ZRIGDBVSVFSVLL-UHFFFAOYSA-N | [2] |

| SMILES | CSCC#N | [3] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of chloroacetonitrile with a methylthiolate source, such as sodium thiomethoxide. This reaction is analogous to the synthesis of similar mercaptoacetonitrile derivatives.[1]

Reaction Scheme:

References

(Methylthio)acetonitrile molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of (Methylthio)acetonitrile.

Chemical Identity and Properties

This compound, also known as Acetonitrile, (methylthio)-, is a chemical compound with the CAS Registry Number 35120-10-6.[1] Its chemical structure consists of a methyl group attached to a sulfur atom, which is in turn bonded to a methylene bridge connected to a nitrile group.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H5NS | [1][2][3] |

| Molecular Weight | 87.14 g/mol | [1][2][3] |

| CAS Registry Number | 35120-10-6 | [1] |

| Boiling Point | 61-63 °C at 15 mm Hg | [2] |

| Density | 1.039 g/mL at 25 °C | [2] |

| Refractive Index | 1.483 at 20 °C | [2] |

Experimental Protocols

The determination of the molecular weight and formula of a compound such as this compound is typically achieved through a combination of standard analytical chemistry techniques:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule, confirming the connectivity of the atoms and the presence of functional groups. This data corroborates the molecular formula derived from mass spectrometry.

-

Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be used to calculate the empirical formula.

A detailed experimental protocol for these well-established techniques is extensive and beyond the scope of this specific guide. Researchers should refer to standard analytical chemistry textbooks and instrument manuals for detailed methodologies.

Molecular Structure Visualization

The logical relationship between the atoms in this compound can be visualized as a structural diagram. The following diagram illustrates the connectivity of the atoms.

References

An In-depth Technical Guide to the Synthesis of (Methylthio)acetonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (methylthio)acetonitrile, a key building block in the preparation of various organic molecules, including pharmaceutical intermediates. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of both the parent compound, 2-(methylthio)acetonitrile, and a significant derivative, 4-(methylthio)phenylacetonitrile. The information is presented to be directly applicable for laboratory use and further research and development.

Synthesis of 2-(Methylthio)acetonitrile

The most direct and common method for the synthesis of 2-(methylthio)acetonitrile involves the nucleophilic substitution of a haloacetonitrile with a thiomethoxide source. This reaction is efficient and proceeds with high yields under relatively mild conditions.

Synthesis Pathway

The synthesis of 2-(methylthio)acetonitrile is typically achieved through the reaction of chloroacetonitrile with sodium thiomethoxide. This SN2 reaction is straightforward and provides the desired product in good yield.

Experimental Protocol

Materials:

-

Chloroacetonitrile

-

Sodium thiomethoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium thiomethoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The mixture is stirred until all the sodium has reacted.

-

The solution is cooled to 0 °C in an ice bath.

-

Chloroacetonitrile is added dropwise to the stirred solution of sodium thiomethoxide. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford 2-(methylthio)acetonitrile as a colorless to pale yellow liquid.

Quantitative Data

| Parameter | Value |

| Typical Scale | 10-100 mmol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Reported Yield | >85% |

| Boiling Point | 65-67 °C at 15 mmHg |

| Refractive Index (nD20) | 1.481-1.483 |

Synthesis of 4-(Methylthio)phenylacetonitrile

The synthesis of 4-(methylthio)phenylacetonitrile is a well-documented process, often utilized in the preparation of pharmaceuticals. The primary route involves the cyanation of 4-(methylthio)benzyl chloride.

Synthesis Pathway

This synthesis proceeds in two main stages: the chlorination of 4-(methylthio)benzyl alcohol to form the corresponding benzyl chloride, followed by a nucleophilic substitution with sodium cyanide.

Experimental Protocols

Materials:

-

4-(Methylthio)benzyl alcohol

-

Toluene

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

Procedure:

-

Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene in a suitable reaction vessel.[1]

-

Add 131.6 g (1.3 mol) of concentrated hydrochloric acid to the solution.

-

Stir the mixture at 20-25 °C for 30 minutes. The reaction is monitored by TLC until no starting material is observed (approximately 2 hours).[1]

-

Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.[1]

-

Neutralize the organic phase with 14.0 g of sodium bicarbonate, stir for 15 minutes, and then filter.[1]

-

Evaporate the solvent to yield the crude product.

Materials:

-

4-(Methylthio)benzyl chloride (from the previous step)

-

Toluene

-

Sodium cyanide

-

Tetrabutylammonium chloride (Phase Transfer Catalyst)

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene.[1]

-

Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the mixture.[1]

-

Stir the reaction mixture at 80-85 °C for 2 hours.[1]

-

After cooling, add 30 g of toluene and 45 g of water to the reaction mixture.

-

Separate the aqueous phase and concentrate the organic phase to obtain the final product.

Quantitative Data

| Parameter | Preparation of 4-(Methylthio)benzyl Chloride | Preparation of 4-(Methylthio)phenylacetonitrile |

| Reaction Temperature | 20-25 °C | 80-85 °C |

| Reaction Time | 2 hours | 2 hours |

| Reported Yield | >95% (crude) [1] | >95% (crude) [1] |

| Physical Form | Yellow oil | Pink solid |

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives follows a standard procedure in organic chemistry.

References

Spectroscopic data for (Methylthio)acetonitrile including IR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Methylthio)acetonitrile (C₃H₅NS), a molecule of interest in various chemical and pharmaceutical research domains. This document presents key infrared (IR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to illustrate the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

IR Spectral Data

The following table summarizes the major absorption peaks observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Assignment |

| 2920 | 65 | C-H Stretch (CH₃) |

| 2850 | 72 | C-H Stretch (CH₂) |

| 2250 | 55 | C≡N Stretch (Nitrile) |

| 1430 | 60 | C-H Bend (CH₃, CH₂) |

| 1320 | 80 | CH₂ Wag |

| 970 | 75 | C-S Stretch |

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of the infrared spectrum of a liquid sample like this compound typically follows this general procedure:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded. This allows for the subtraction of any spectral contributions from the plates and the atmospheric components (e.g., CO₂, H₂O).

-

Sample Spectrum: The salt plates containing the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument's detector measures the amount of light that is transmitted at each wavenumber.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by the following significant peaks:

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 87 | 100 | [M]⁺ (Molecular Ion) |

| 61 | 85 | [M - C₂H₂]⁺ |

| 47 | 80 | [CH₃S]⁺ |

| 45 | 75 | [CHS]⁺ |

| 41 | 60 | [C₂H₃N]⁺ |

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The general procedure for obtaining an electron ionization mass spectrum of a volatile liquid such as this compound is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or direct injection, where it is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, which displays the relative intensity of each ion as a function of its m/z ratio.

Analytical Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of (Methylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile, also known as 2-(methylthio)acetonitrile, is a bifunctional organic compound featuring both a nitrile and a thioether moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. Its chemical behavior is characterized by the electrophilicity of the nitrile carbon, the nucleophilicity of the sulfur atom, and the acidity of the α-carbon. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its handling, storage, and key transformations relevant to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NS | [1][2] |

| Molecular Weight | 87.14 g/mol | [1][2] |

| Boiling Point | 61-63 °C at 15 mm Hg | [1] |

| Density | 1.039 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.483 | [1] |

| Flash Point | 154 °F (68 °C) | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | Refrigerator | [1] |

Chemical Stability

This compound is a combustible liquid and should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[4] It is generally stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Photochemical Stability: Specific photochemical stability data for this compound is limited. However, studies on other organosulfur compounds suggest that they can exhibit high photochemical stability.[6][7] The presence of the chromophoric nitrile and thioether groups suggests that the compound may be susceptible to photodegradation under certain UV irradiation conditions.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the methylthio group, as well as the acidic protons on the carbon adjacent to the nitrile.

Reactions of the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[8][9] The reaction proceeds through an amide intermediate.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is protonated, which increases the electrophilicity of the carbon, facilitating attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, (methylthio)acetic acid.[8]

-

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Protonation of the resulting intermediate, followed by tautomerization and hydrolysis of the amide, leads to the carboxylate salt. Acidification is then required to obtain the free carboxylic acid.[8]

Reactions of the Thioether Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized.

Thioethers can be oxidized to sulfoxides and subsequently to sulfones. The choice of oxidizing agent and reaction conditions determines the final product.

-

Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate can selectively oxidize the thioether to the corresponding sulfoxide, (methylsulfinyl)acetonitrile.[10]

-

Oxidation to Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidizing agent, such as excess hydrogen peroxide or Oxone®, will further oxidize the sulfoxide to the sulfone, (methylsulfonyl)acetonitrile.[10][11]

Reactions Involving the α-Carbon

The presence of the electron-withdrawing nitrile group increases the acidity of the protons on the adjacent carbon, allowing for the formation of a stabilized carbanion.

Treatment of this compound with a suitable base can generate a carbanion that can act as a nucleophile in various reactions, such as alkylation or condensation reactions. The presence of the methylthio group can further stabilize the adjacent carbanion.[12]

Experimental Protocols

The following are general experimental protocols for key reactions involving this compound, adapted from literature procedures for similar compounds. Researchers should optimize these conditions for their specific applications.

Protocol for Acid-Catalyzed Hydrolysis to (Methylthio)acetic Acid

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Extraction funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1 equivalent) and a 1:1 mixture of concentrated HCl and water.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (methylthio)acetic acid.

-

Purify the product by recrystallization or column chromatography as needed.[8]

Protocol for Oxidation to (Methylsulfonyl)acetonitrile

Materials:

-

This compound or 4-(Methylthio)phenylacetonitrile (as a model compound)[13]

-

Acetic acid

-

Sodium tungstate

-

30% Hydrogen peroxide

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in acetic acid in a round-bottom flask and cool the solution to 5 °C in an ice bath.[13]

-

To the stirred solution, add sodium tungstate (catalytic amount, e.g., 0.02 equivalents).[13]

-

Slowly add a solution of 30% hydrogen peroxide (at least 2 equivalents) in a mixture of acetic acid and water (e.g., 2:1 ratio).[13]

-

Allow the reaction mixture to slowly warm to room temperature while stirring.[13]

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate. If so, filter the solid, wash with water until the filtrate is neutral, and dry.[13]

-

If the product does not precipitate, perform an appropriate aqueous workup and extraction with an organic solvent.

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. Its stability and reactions are primarily governed by the interplay of the nitrile and thioether functional groups. Understanding these characteristics is crucial for its effective use in the synthesis of more complex molecules, including potential pharmaceutical candidates. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound, enabling its safe and efficient application in the laboratory. Further investigation into the specific kinetics and thermodynamics of its reactions would provide a more granular understanding of its chemical behavior.

References

- 1. 35120-10-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (Methylthio)-acetonitrile [webbook.nist.gov]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

Physical properties of (Methylthio)acetonitrile such as boiling point and density

This technical guide provides a comprehensive overview of the key physical properties of (Methylthio)acetonitrile, CAS Number 35120-10-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's boiling point and density, details the experimental methodologies for their determination, and presents a logical synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for purification processes. The empirical formula for this compound is C₃H₅NS, with a molecular weight of 87.14 g/mol .

Data Summary

The quantitative physical data for this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 61-63 °C | at 15 mm Hg |

| Density | 1.039 g/mL | at 25 °C |

| Refractive Index | 1.483 | at 20 °C |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination

The reported boiling point was determined under reduced pressure. A standard method for determining the boiling point of a liquid is through distillation.[1] For small sample volumes, a micro-boiling point determination method can be employed.[2]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. When the liquid is heated, its vapor pressure increases. Once the vapor pressure reaches the external pressure, the liquid boils. For substances that decompose at their atmospheric boiling point or have very high boiling points, the determination is often carried out under reduced pressure.

Apparatus:

-

A heating apparatus (e.g., heating mantle, oil bath)

-

A distillation flask or a small test tube

-

A thermometer or temperature probe

-

A capillary tube sealed at one end

-

A vacuum source and a manometer for reduced pressure measurements

Procedure (Micro Method):

-

A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is assembled so that the test tube is heated in a controlled manner, and the thermometer bulb is positioned to measure the vapor temperature.

-

The sample is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

Heating is then discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the liquid is equal to the external pressure.

Density Determination

The density of a liquid is its mass per unit volume. The determination of density is a straightforward yet crucial measurement for substance identification and purity assessment. Standard test methods, such as those outlined by ASTM, provide protocols for accurate density measurements.[3][4][5][6]

Principle: The density is calculated from the mass of the liquid and its volume at a specific temperature. Common methods involve the use of a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume) or a digital density meter

-

A thermostatically controlled water bath

-

An analytical balance

Procedure (Using a Pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

-

The pycnometer is then filled with the sample liquid, taking care to avoid the inclusion of air bubbles.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

Once the temperature is stabilized, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed from the outside of the pycnometer.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the empty weight of the pycnometer from the filled weight.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Synthesis Pathway

While a specific, detailed experimental synthesis for this compound was not found in the immediate search, a logical and common method for the synthesis of similar nitriles involves the nucleophilic substitution of a halide with a cyanide salt. A plausible synthetic route is illustrated below.

Caption: Proposed synthesis of this compound.

References

A Comprehensive Technical Guide to the Solubility of (Methylthio)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylthio)acetonitrile, a versatile organosulfur compound, finds applications in various facets of chemical synthesis and pharmaceutical development. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the predicted solubility of this compound, outlines a comprehensive experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the absence of publicly available quantitative solubility data, this guide emphasizes predictive principles based on solvent-solute interactions and provides a robust methodology for researchers to generate this critical data in-house.

Predicted Solubility of this compound

This compound (C₃H₅NS, CAS RN: 35120-10-6) is a polar aprotic molecule.[1][2] Its structure, featuring a polar nitrile group (-C≡N) and a moderately polar methylthio group (-SCH₃), dictates its solubility behavior. The principle of "like dissolves like" is a fundamental predictor of solubility. Therefore, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

The following tables summarize the predicted solubility of this compound in various classes of organic solvents based on their polarity.

Table 1: Predicted Solubility in Polar Protic and Aprotic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The nitrile and methylthio groups can participate in dipole-dipole interactions with the hydroxyl group of the alcohol. Hydrogen bonding between the solvent molecules will be a competing factor. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | High to Moderate | Strong dipole-dipole interactions are expected between the polar functionalities of the solute and the solvent. The absence of strong hydrogen bonding in the solvent facilitates solvation. |

Table 2: Predicted Solubility in Nonpolar and Weakly Polar Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether | Moderate to Low | While ethers have a dipole moment, their overall polarity is low. Solubility will depend on the balance between the polar interactions and the nonpolar alkyl chains. |

| Aromatic Hydrocarbons | Toluene | Low | The primary intermolecular forces are London dispersion forces, which are unlikely to overcome the strong dipole-dipole interactions within this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | As nonpolar solvents, they lack the ability to form significant attractive interactions with the polar this compound molecule. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

2.1. Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from calibration curve × Dilution factor) / Volume of aliquot

-

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways or significant biological activities. While the thiol and nitrile functional groups are present in various biologically active molecules and can undergo specific reactions within biological systems, no dedicated studies on this compound's biological role have been identified.[3][4][5] Research on structurally related compounds, such as p-(Methylthio)phenylacetonitrile, has indicated some biological effects, but these cannot be directly extrapolated to this compound.[6]

Conclusion

References

- 1. Methylthioacetonitrile | C3H5NS | CID 99295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Methylthio)-acetonitrile [webbook.nist.gov]

- 3. Regulation of redox signaling involving chemical conjugation of protein thiols by nitric oxide and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydropersulfides (RSSH) and Nitric Oxide (NO) Signaling: Possible Effects on S-Nitrosothiols (RS-NO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]

Methodological & Application

The Versatility of (Methylthio)acetonitrile in Organic Synthesis: A Precursor for Diverse Molecular Scaffolds

(Methylthio)acetonitrile and its derivatives have emerged as valuable and versatile precursors in organic synthesis, providing a gateway to a wide array of functionalized molecules. This C3 building block, featuring a nitrile, a methylene group, and a methylthio moiety, offers multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. Its applications are particularly notable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes and experimental protocols for key transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a linchpin in various synthetic strategies, primarily leveraging the reactivity of the α-carbon to the nitrile group and the utility of the methylthio group as a handle for further transformations.

1. α-Alkylation: The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group, facilitating its deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion readily undergoes alkylation with a variety of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This strategy is fundamental for building molecular complexity. A notable application is the synthesis of intermediates for COX-2 inhibitors.

2. Synthesis of Ketones: The nitrile functionality can be transformed into a carbonyl group, providing a route to ketones. This is typically achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile. The initial addition forms an imine anion intermediate, which upon acidic hydrolysis, yields the corresponding ketone. This transformation allows for the introduction of a wide range of alkyl or aryl groups.

3. Desulfurization: The methylthio group can be selectively removed through desulfurization reactions, most commonly employing Raney Nickel. This reductive cleavage of the carbon-sulfur bond replaces the methylthio group with hydrogen, effectively converting the α-thiomethylated nitrile to a simple nitrile. This two-step sequence of α-alkylation followed by desulfurization provides a powerful method for the formal α-alkylation of acetonitrile.

4. Heterocyclic Synthesis: The functional handles present in this compound and its derivatives make them attractive starting materials for the construction of heterocyclic rings. For instance, the condensation of p-(methylthio)phenylacetonitrile with nicotinic esters is a key step in the synthesis of certain pyridine-based pharmaceuticals. The nitrile and the active methylene group can participate in cyclization reactions to form various heterocycles, such as thiophenes and thiazoles, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol describes the synthesis of 4-(methylthio)phenylacetonitrile from 4-(methylthio)benzyl chloride.

Reaction Workflow:

Caption: Synthesis of 4-(Methylthio)phenylacetonitrile.

Materials:

-

4-(Methylthio)benzyl chloride (25.9 g, 150 mmol)

-

Toluene (45.5 g)

-

Sodium cyanide (9.29 g, 180 mmol)

-

Tetrabutylammonium chloride (0.92 g, 2.9 mmol)

-

Water (14.4 g)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride in toluene in a suitable reaction flask.

-

Add sodium cyanide, tetrabutylammonium chloride, and water to the solution.

-

Stir the mixture at 80-85 °C for 2 hours.

-

After cooling, add 30 g of toluene and 45 g of water to the reaction mixture.

-

Separate the aqueous phase and concentrate the organic phase under reduced pressure to obtain the product.

Quantitative Data Summary:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-(Methylthio)benzyl chloride | 172.67 | 25.9 | 150 | 1.0 |

| Sodium cyanide | 49.01 | 9.29 | 180 | 1.2 |

| Tetrabutylammonium chloride | 277.92 | 0.92 | 2.9 | 0.019 |

| Toluene (solvent) | 92.14 | 45.5 | - | - |

| Water | 18.02 | 14.4 | - | - |

| Product (Expected) | 163.24 | ~24.6 | >95% yield | - |

Protocol 2: Condensation of 4-(Methylthio)phenylacetonitrile with Ethyl 6-methylnicotinate

This protocol details the condensation reaction to form a key intermediate in the synthesis of certain pharmaceuticals.[1][2][3]

Reaction Workflow:

Caption: Condensation Reaction Workflow.

Materials:

-

4-(Methylthio)phenylacetonitrile (47.3 g, 250 mmol)

-

Ethyl 6-methylnicotinate (38.5 g, 250 mmol)

-

Sodium methoxide (90.5%, 29.9 g, 500 mmol)

-

Toluene (375 ml total)

-

Ice water

-

Concentrated HCl

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of 4-(methylthio)phenylacetonitrile in 75 ml of toluene.

-

In a separate flask, prepare a mixture of ethyl 6-methylnicotinate and sodium methoxide in 300 ml of toluene.

-

Add the mixture from step 2 to the solution from step 1 at 85-90 °C over 30 minutes.

-

Stir the resulting mixture under reflux for 14 hours.

-

Distill off some solvent until the overhead temperature exceeds 110 °C and continue refluxing for another 6 hours.

-

Pour the reaction mixture into 500 g of ice water.

-

Separate the organic phase and extract the aqueous phase with toluene (3 x 100 ml).

-

Acidify the aqueous phase to pH 6.0 with concentrated HCl to precipitate the product.

-

Filter the suspension and wash the residue with water to obtain the product.

Quantitative Data Summary:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-(Methylthio)phenylacetonitrile | 163.24 | 47.3 | 250 | 1.0 |

| Ethyl 6-methylnicotinate | 165.19 | 38.5 | 250 | 1.0 |

| Sodium methoxide (90.5%) | 54.02 | 29.9 | 500 | 2.0 |

| Toluene (solvent) | 92.14 | 375 ml | - | - |

| Product (Expected) | 296.37 | - | - | - |

Protocol 3: General Procedure for α-Alkylation of an Acetonitrile Derivative (Adapted)

This is a general, adapted protocol for the alkylation of an activated acetonitrile, based on procedures for arylacetonitriles.

Logical Relationship Diagram:

Caption: α-Alkylation Logical Steps.

Materials:

-

This compound (1.0 eq)

-

Anhydrous solvent (e.g., DMF, THF, Toluene)

-

Base (e.g., Sodium hydride (60% dispersion in oil), 1.1 eq; or Potassium tert-butoxide, 1.1 eq)

-

Alkyl halide (1.1 eq)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent in a dry flask.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Slowly add the alkyl halide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: General Procedure for Conversion of a Nitrile to a Ketone using a Grignard Reagent (Adapted)

This is a general, adapted protocol for the synthesis of ketones from nitriles.

Reaction Workflow:

Caption: Ketone Synthesis from Nitrile.

Materials:

-

α-Alkylated this compound (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq)

-

Aqueous acid (e.g., 1 M HCl)

Procedure:

-

Under an inert atmosphere, dissolve the α-alkylated this compound in anhydrous diethyl ether or THF in a dry flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding aqueous acid.

-

Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: The successful application of these generalized protocols may require optimization of reaction conditions, such as solvent, temperature, and reaction time, for specific substrates.

This compilation of application notes and protocols highlights the significant utility of this compound as a versatile precursor in organic synthesis, enabling the efficient construction of a variety of important molecular structures.

References

Application of (Methylthio)acetonitrile in the Synthesis of Pharmaceutical Intermediates

(Methylthio)acetonitrile and its derivatives are versatile building blocks in organic synthesis, finding significant application in the preparation of various pharmaceutical intermediates. The presence of a nitrile group, an activatable methylene group, and a methylthio moiety allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex heterocyclic and carbocyclic frameworks inherent to many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for anti-inflammatory and antiviral agents.

Application Notes

This compound serves as a key reactant in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in pharmaceutical synthesis is primarily centered around its α-alkylation, condensation, and cyclization reactions.

Synthesis of an Intermediate for Etoricoxib (Anti-inflammatory)

A prominent application of a this compound derivative, 4-(methylthio)phenylacetonitrile, is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthesis involves the condensation of 4-(methylthio)phenylacetonitrile with a substituted pyridine ester to form a β-ketonitrile, which is a direct precursor to the core structure of the drug.

Synthesis of Antiviral Isothiazolecarbonitriles

This compound derivatives are instrumental in the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, a class of compounds that have demonstrated broad-spectrum antiviral activity, particularly against rhinoviruses.[1] The synthesis typically involves the alkylation of a pre-formed isothiazole ring system, showcasing the utility of the methylthio group in the final molecular architecture.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation of pharmaceutical intermediates using this compound and its derivatives.

Table 1: Synthesis of 4-(Methylthio)phenylacetonitrile

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 1 | 4-(Methylthio)benzyl chloride, Sodium cyanide | Tetrabutylammonium chloride, Toluene, Water | 80-85 | 2 | >95 | Not specified | U.S. Patent 6,566,527 B1 |

Table 2: Synthesis of 3---INVALID-LINK--pyridine (Etoricoxib Intermediate)

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 1 | 4-(Methylthio)phenylacetonitrile, Ethyl 6-methylnicotinate | Sodium methoxide, Toluene | 85-90 (addition), Reflux | 20 | 76 | Not specified | U.S. Patent 6,566,527 B1 |

Table 3: Synthesis of 3-Methylthio-5-aryl-4-isothiazolecarbonitriles (Antiviral Agents)

| Compound | Aryl Group | Alkylating Agent | Solvent | Yield (%) | Reference |

| IS-50 | 4-(Benzyloxy)phenyl | Benzyl bromide | Acetone | 66-82 | Antiviral Research, 2002, 55(2), 357-368[1] |

| Various | 4-Hydroxyphenyl | Various bromides | Acetone | 66-82 | Antiviral Research, 2002, 55(2), 357-368[1] |

| - | 4-Cyanophenoxy | - | Acetone | <30 | Antiviral Research, 2002, 55(2), 357-368[1] |

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol is adapted from U.S. Patent 6,566,527 B1.

Materials:

-

4-(Methylthio)benzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium chloride

-

Toluene

-

Water

-

Nitrogen gas supply

-

Reaction vessel with stirring and heating capabilities

-

Standard laboratory glassware

Procedure:

-

Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in a suitable reaction vessel.

-

Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the solution.

-

Stir the mixture vigorously and heat to 80-85 °C for 2 hours.

-

After the reaction is complete, add 30 g of toluene and 45 g of water to the reaction mixture.

-

Separate the aqueous phase and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The resulting pink solid is 4-(methylthio)phenylacetonitrile with a yield of >95%.

Protocol 2: Synthesis of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine

This protocol is adapted from U.S. Patent 6,566,527 B1.

Materials:

-

4-(Methylthio)phenylacetonitrile

-

Ethyl 6-methylnicotinate

-

Sodium methoxide (NaOMe)

-

Toluene

-

Ice water

-

Hydrochloric acid (HCl)

-

Nitrogen gas supply

-

Reaction vessel with reflux and distillation capabilities

-

Standard laboratory glassware

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of 47.3 g (250 mmol) of 4-(methylthio)phenylacetonitrile in 75 ml of toluene.

-

In a separate flask, prepare a mixture of 38.5 g (250 mmol) of ethyl 6-methylnicotinate, 29.9 g (500 mmol) of sodium methoxide (90.5%), and 300 ml of toluene.

-

Add the mixture from step 2 to the solution from step 1 at 85-90 °C over a period of 30 minutes.

-

Stir the resulting mixture under reflux for 14 hours.

-

Distill the mixture until the overhead temperature exceeds 110 °C and then continue to reflux for another 6 hours.

-

Pour the reaction mixture into 500 g of ice water.

-

Separate the organic phase and extract the aqueous phase with toluene (3 x 100 ml).

-

Combine the organic phases and discard the aqueous phase.

-

Acidify the aqueous phase to pH 6.0 using concentrated HCl to precipitate the product.

-

Filter the yellow-beige suspension, wash the residue with water, and dry to obtain 53.9 g (76% yield) of the title product.

Mandatory Visualization

Caption: Synthetic workflow for an Etoricoxib intermediate.

Caption: Reactivity and applications of this compound.

References

Application of (Methylthio)acetonitrile in the Synthesis of Agrochemicals

(Methylthio)acetonitrile serves as a key building block in the synthesis of several important agrochemicals, particularly carbamate insecticides. Its chemical structure provides a reactive nitrile group and a methylthio moiety, which are essential for constructing the core of active ingredients like Methomyl and its derivative, Thiodicarb. These insecticides are widely used to control a broad spectrum of pests in various crops.

This document provides detailed application notes and protocols for the synthesis of these agrochemicals starting from this compound. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis is as a precursor to S-methyl N-hydroxythioacetimidate , commonly known as methomyl oxime . This intermediate is then converted to the active insecticide Methomyl . Methomyl can be further reacted to produce Thiodicarb , another commercially significant insecticide.

Key Synthetic Steps:

-

Formation of S-methyl N-hydroxythioacetimidate (Methomyl Oxime): this compound is reacted with a hydroxylamine source. While specific industrial protocols are proprietary, this conversion follows the general chemical principle of the addition of hydroxylamine to a nitrile.

-

Synthesis of Methomyl: The resulting methomyl oxime is then reacted with methyl isocyanate to form Methomyl.

-

Synthesis of Thiodicarb: Methomyl can be dimerized to form Thiodicarb.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Methomyl Synthesis | Methomyl Oxime | Methomyl | Water | 50-80 | 50-70 min | 92 | ≥95 | CN102924354A |

| Methomyl Synthesis | Methomyl Oxime | Methomyl | Triethylamine / N-Methyl Pyrrolidone | 40 | 1 hour | 96 | >99 | US4327033A |

Experimental Protocols

Protocol 1: Proposed Synthesis of S-methyl N-hydroxythioacetimidate (Methomyl Oxime) from this compound

Disclaimer: A detailed, publicly available protocol for this specific conversion was not identified. The following is a generalized, plausible protocol based on the known reaction of nitriles with hydroxylamine.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium carbonate or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Slowly add a solution of sodium carbonate in water to the flask with stirring until the solution becomes basic. This generates free hydroxylamine in situ.

-

To this solution, add this compound dropwise at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude S-methyl N-hydroxythioacetimidate.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methomyl from S-methyl N-hydroxythioacetimidate (Methomyl Oxime)

This protocol is adapted from patent literature describing the synthesis of Methomyl.[1]

Materials:

-

S-methyl N-hydroxythioacetimidate (Methomyl Oxime)

-

Methyl isocyanate

-

Water (as solvent)

-

Catalyst (as described in some patents, though the reaction can proceed without)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a reaction vessel, add S-methyl N-hydroxythioacetimidate, water, and a catalyst (if used).

-

Heat the mixture to dissolve the S-methyl N-hydroxythioacetimidate.

-

Slowly add methyl isocyanate to the reaction mixture while maintaining the temperature between 50-80°C.

-

After the addition is complete, maintain the reaction mixture at 60-80°C for 50-70 minutes.

-

After the insulation period, cool the reaction mixture to induce the crystallization of Methomyl.

-

Isolate the Methomyl crystals by filtration.

-

Wash the crystals with cold water and dry under vacuum to obtain the final product.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for agrochemicals from this compound.

Signaling Pathway: Mode of Action of Methomyl and Thiodicarb

Methomyl and Thiodicarb are both potent inhibitors of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve signals at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Caption: Mechanism of acetylcholinesterase inhibition by Methomyl/Thiodicarb.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (Methylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile is a versatile C2 building block in organic synthesis, valued for its potential in constructing complex molecular frameworks. The presence of both a nitrile group and a methylthio moiety activates the α-carbon, facilitating its deprotonation to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, including nucleophilic substitution and conjugate additions. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of novel pharmacophores.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, focusing on C-alkylation and Michael additions.

Key Reaction Pathways

The acidic methylene protons of this compound can be readily abstracted by a suitable base to generate a carbanion. This carbanion serves as a potent nucleophile that can react with various electrophiles. Two primary reaction pathways are highlighted:

-

C-Alkylation: The reaction of the this compound carbanion with alkyl halides to form α-substituted (methylthio)acetonitriles.

-

Michael Addition: The 1,4-conjugate addition of the this compound carbanion to α,β-unsaturated carbonyl compounds.

C-Alkylation of this compound via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly effective method for the alkylation of acidic methylene compounds like this compound. This technique facilitates the reaction between a water-soluble base (e.g., concentrated NaOH) and an organic-soluble substrate by using a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the hydroxide anion into the organic phase for deprotonation.

Experimental Workflow

General Protocol for C-Alkylation

This protocol describes a general procedure for the C-alkylation of this compound with an alkyl halide using sodium hydroxide as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromide)

-

50% aqueous sodium hydroxide (w/w)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene (or other suitable organic solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), toluene (5 mL per mmol of substrate), and TBAB (0.05 eq.).

-

With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq.) to the mixture.

-

Continue to stir the reaction mixture vigorously at room temperature (25-30°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and toluene.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.

Data Presentation: C-Alkylation Reactions

| Entry | Alkyl Halide (Electrophile) | Base System | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | 50% aq. NaOH | TBAB (5) | Toluene | 3 | ~85-95 (estimated) |

| 2 | Ethyl Bromide | 50% aq. NaOH | TBAB (5) | Toluene | 4 | ~70-80 (estimated) |

| 3 | n-Butyl Bromide | 50% aq. NaOH | TBAB (5) | Toluene | 5 | ~75-85 (estimated) |

Note: Yields are estimated based on typical outcomes for PTC alkylations of active methylene compounds. Specific yields may vary depending on the precise reaction conditions and scale.

Michael Addition of this compound to α,β-Unsaturated Esters

The carbanion of this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated systems. This reaction is valuable for the synthesis of γ-cyano-γ-(methylthio) esters, which are versatile intermediates.

Experimental Workflow

General Protocol for Michael Addition

This protocol outlines a general procedure for the Michael addition of this compound to an α,β-unsaturated ester using sodium ethoxide as the base.

Materials:

-

This compound

-

α,β-unsaturated ester (e.g., ethyl acrylate)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound (1.0 eq.) to the stirred solution. Continue stirring at 0°C for 30 minutes to ensure complete formation of the carbanion.

-

Add the α,β-unsaturated ester (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Data Presentation: Michael Addition Reactions

| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl Acrylate | NaOEt | EtOH | 18 | ~60-70 (estimated) |

| 2 | Methyl Crotonate | NaOEt | EtOH | 24 | ~55-65 (estimated) |

| 3 | Chalcone | NaOEt | EtOH | 12 | ~70-80 (estimated) |

Note: Yields are estimated based on typical Michael addition reactions with similar nucleophiles. Actual yields can be influenced by substrate reactivity and reaction conditions.

Conclusion

This compound is a valuable and reactive building block for the formation of new carbon-carbon bonds. The protocols outlined above for C-alkylation via phase-transfer catalysis and Michael additions provide robust and adaptable methods for the synthesis of a variety of functionalized nitrile compounds. These procedures are amenable to a range of substrates and can be valuable tools for researchers in organic synthesis and drug discovery. Careful optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

Application Notes and Protocols for (Methylthio)acetonitrile and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile (CH₃SCH₂CN) is a bifunctional organic molecule containing both a methylthio group and a nitrile functionality. The presence of the sulfur atom alpha to the nitrile group acidifies the methylene protons, making it a potential precursor for a nucleophilic cyanomethyl anion bearing a methylthio group. This anion could theoretically be employed to introduce the CH(SCH₃)CN fragment into molecules. However, literature precedence for the direct use of this compound as a general methylthiolating agent is limited.

This document provides an overview of the potential synthetic utility of this compound based on the known reactivity of related compounds. It then presents a detailed application and experimental protocol for a closely related and well-documented derivative, p-(methylthio)phenylacetonitrile , in the synthesis of pharmaceutical intermediates. This specific example serves to illustrate the practical application of methylthio-substituted acetonitriles in complex molecule synthesis.

General Reactivity and Potential Applications of this compound

The key to the reactivity of this compound is the acidity of the α-protons, which can be removed by a strong base to form a resonance-stabilized carbanion.

Potential Reaction Pathway: Deprotonation and Nucleophilic Attack

Application of (Methylthio)acetonitrile in Materials Science: A Focus on Thiophene-Based Functional Materials

(Methylthio)acetonitrile , a versatile organosulfur compound, is emerging as a valuable precursor in the synthesis of advanced functional materials. Its unique chemical structure, featuring both a nitrile group and a methylthio moiety, allows for its incorporation into a variety of polymeric and heterocyclic structures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of novel materials with tailored properties.

The primary application of this compound in materials science lies in its use as a key building block for the synthesis of substituted thiophenes. Thiophene-containing polymers and small molecules are renowned for their utility in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of the sulfur atom in the thiophene ring and the potential for further functionalization through the methylthio group make this compound an attractive starting material for tuning the electronic and physical properties of these materials.

Key Application: Synthesis of 2-Amino-3-substituted Thiophenes via Gewald Reaction

A significant pathway for the utilization of this compound is the Gewald three-component reaction . This reaction facilitates the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, an α-substituted acetonitrile), and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene derivatives are versatile intermediates for the synthesis of a wide range of materials, including dyes, agrochemicals, and pharmacologically active compounds.[2]

The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[1]

Quantitative Data Summary

| Property | This compound | p-(Methylthio)phenylacetonitrile |

| CAS Number | 35120-10-6 | 38746-92-8 |

| Molecular Formula | C₃H₅NS | C₉H₉NS |

| Molecular Weight | 87.14 g/mol | 163.24 g/mol [3] |

| Boiling Point | 61-63 °C @ 15 mm Hg | Not Available |

| Density | 1.039 g/mL at 25 °C | Not Available |

| Refractive Index | 1.483 (20/D) | Not Available |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(methylthio)thiophene Derivatives via Gewald Reaction

This protocol describes a general procedure for the synthesis of 2-amino-3-(methylthio)thiophene derivatives using this compound, a ketone, and elemental sulfur.

Materials:

-

This compound

-

A suitable ketone (e.g., cyclohexanone, acetone)

-

Elemental sulfur (S₈)

-

Base catalyst (e.g., morpholine, triethylamine, or piperidinium borate[2])

-

Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) and this compound (1.0 eq) in the chosen solvent.

-

Addition of Sulfur and Base: To the stirred solution, add finely powdered elemental sulfur (1.1 eq). Subsequently, add the base catalyst (0.1-1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate is present, pour the reaction mixture into ice-water and stir. The crude product will precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield a polysubstituted 2-aminothiophene with a methylthio group at the 3-position. The specific structure of the product will depend on the ketone used as a starting material.

Logical Workflow for Material Synthesis

Caption: Workflow for the synthesis of functional materials from this compound.

Signaling Pathway Analogy in Material Functionalization

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway from a simple precursor to a functional material, highlighting the key transformations and their impact on material properties.

Caption: Conceptual pathway from precursor to functional material property.

Concluding Remarks